10-methyl-12-(phenylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0?,?]dodeca-1(8),2(6),9,11-tetraene
Description
The compound 10-methyl-12-(phenylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene is a tricyclic heterocyclic system featuring sulfur (thia) and nitrogen (diazatricyclo) atoms. The structure includes a methyl group at position 10 and a phenylsulfanyl moiety at position 12. Such substitutions are critical for modulating physicochemical properties, such as solubility and lipophilicity, and biological activity.
Properties
IUPAC Name |
10-methyl-12-phenylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-10-17-15(19-11-6-3-2-4-7-11)14-12-8-5-9-13(12)20-16(14)18-10/h2-4,6-7H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIZQSNETKMMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-12-(phenylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0?,?]dodeca-1(8),2(6),9,11-tetraene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the tricyclic core structure.
Sulfur Incorporation: Introduction of the sulfur atom into the molecule, often through thiolation reactions.
Phenylsulfanyl Group Addition: Attachment of the phenylsulfanyl group to the core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
10-methyl-12-(phenylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0?,?]dodeca-1(8),2(6),9,11-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
10-methyl-12-(phenylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0?,?]dodeca-1(8),2(6),9,11-tetraene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-methyl-12-(phenylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0?,?]dodeca-1(8),2(6),9,11-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Detailed Research Findings
Impact of Substituents on Physicochemical Properties
- Electron-Donating Groups (e.g., OCH₃): The methoxy group in 11-(4-methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo analog reduces XLogP3 (3.8), improving aqueous solubility but limiting membrane permeability .
- Bulkier Substituents (e.g., Benzhydryl): The benzhydryl-acetamide derivative exhibits high molecular weight (~450 g/mol) and XLogP3 (6.1), suggesting suitability for hydrophobic binding pockets in enzyme inhibition .
Notes
- Data Gaps: Limited commercial availability (e.g., discontinued status of 332145-18-3 ) and missing toxicity profiles necessitate caution in application.
- Methodological Consistency: Synthesis routes for analogs often involve alkylation/arylation (e.g., sodium hydride-mediated reactions ), suggesting feasible pathways for the target compound.
Biological Activity
10-methyl-12-(phenylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic compound characterized by its unique tricyclic structure that incorporates sulfur and nitrogen atoms. With a molecular formula of C19H19N3OS2 and a molecular weight of approximately 369.5 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure features multiple functional groups which contribute to its chemical reactivity and potential interactions with biological targets. The presence of the phenylsulfanyl group is particularly noteworthy as it may influence the compound's biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3OS2 |
| Molecular Weight | 369.5 g/mol |
| Structural Features | Tricyclic with sulfur and nitrogen |
Biological Activity Overview
Research indicates that 10-methyl-12-(phenylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene may exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against a range of pathogens. The unique structure allows for interactions with microbial enzymes or receptors.
- Anticancer Potential : The compound's ability to interact with cellular mechanisms indicates possible anticancer properties. Its structure may facilitate binding to specific cancer-related targets, leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : Given its functional groups, the compound might modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.
The biological activity of this compound is hypothesized to stem from its ability to form hydrogen bonds and coordinate with metal ions due to the presence of sulfur and nitrogen atoms. These interactions can influence enzyme activity or receptor binding affinity.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of similar compounds against common bacterial strains. The results indicated that modifications in the phenylsulfanyl group significantly impacted the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design.
Case Study 2: Anticancer Screening
In vitro assays were conducted on cancer cell lines where the compound demonstrated selective cytotoxicity at certain concentrations. Further investigation into its mechanism revealed that it may induce cell cycle arrest and promote apoptosis through mitochondrial pathways.
Comparative Analysis
To understand the uniqueness of 10-methyl-12-(phenylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene | Similar tricyclic core | Different functional groups |
| 10-[(Phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one | Different substitution pattern | Variations in reactivity and properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
